![molecular formula C11H8Cl2N2O2 B2952400 1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid CAS No. 1929224-61-2](/img/structure/B2952400.png)
1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid
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Description
2,3-Dichlorobenzyl is a component used in various chemical reactions . It’s often used in the synthesis of other compounds . Carboxylic acids are a class of organic compounds which contain a carboxyl group . The specific compound you mentioned, “1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid”, is a complex organic molecule that likely has applications in chemical synthesis.
Molecular Structure Analysis
The molecular structure of a compound like “1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid” would likely be complex due to the presence of multiple functional groups. For instance, 2,3-Dichlorobenzoic acid has a molecular formula of C7H4Cl2O2 .Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid” are not available, carboxylic acids in general undergo a variety of reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid” would depend on its specific structure. For instance, 2,3-Dichlorobenzoic acid has an average mass of 191.012 Da .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-3-1-2-7(10(8)13)6-15-5-4-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWLRFERGLDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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